Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate
Description
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a thiazole derivative characterized by a methyl ester at position 4 and a (methylthiomethyl) group at position 2 of the thiazole ring. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties . However, its specific properties and applications require comparison with structurally analogous compounds to elucidate its unique advantages and limitations.
Properties
Molecular Formula |
C7H9NO2S2 |
|---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
methyl 2-(methylsulfanylmethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S2/c1-10-7(9)5-3-12-6(8-5)4-11-2/h3H,4H2,1-2H3 |
InChI Key |
CSUBXWGHGCHGEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CSC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Alkyl 4-(halo)-2-chloroacetoacetate with Thioacetamide (Preferred Industrial Method)
A highly efficient and high-yielding process for preparing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which includes methyl 2-[(methylthio)methyl]thiazole-4-carboxylate, involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile, catalyzed by an amine base such as triethylamine.
Key reaction parameters and conditions:
| Parameter | Details |
|---|---|
| Reactants | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide |
| Solvent | Acetonitrile |
| Base (amine) | Triethylamine (preferred), primary/secondary/tertiary amines possible |
| Molar ratio (thioacetamide:acetoacetate) | 1.05 to 2.0, optimally ~1.2 |
| Molar ratio (amine:acetoacetate) | ≥2.5 equivalents for optimal results |
| Temperature | Ambient to 60°C initially; reflux at acetonitrile boiling point (~82°C) for ~1 hour |
| Reaction type | Cyclization followed by dehydration |
| Yield | High (specific yields reported in patents) |
- The reaction proceeds via initial nucleophilic attack of thioacetamide on the chloroacetoacetate, forming an intermediate.
- Subsequent cyclization and dehydration, facilitated by the amine base, yield the thiazole ring with the methylthio substituent.
- The amine base must be added after initial contact between thioacetamide and acetoacetate for optimal efficiency.
Reference: US Patent US5880288A provides detailed examples and conditions for this process, emphasizing its industrial applicability and high yield.
Darzens Reaction Followed by Thiourea Cyclization
An alternative synthetic route involves the Darzens reaction between methyl dichloroacetate and an aldehyde to form α-chloro glycidic esters, which are then reacted with thiourea in methanol to yield methyl ester thiazoles.
Procedure summary:
- Methyl dichloroacetate and the appropriate aldehyde are reacted in anhydrous ether at 0°C with sodium methoxide as base.
- The resulting α-chloro glycidic ester and β-chloro α-oxoester mixture is extracted and immediately reacted with thiourea dissolved in methanol.
- This produces methyl ester thiazoles, including derivatives similar to this compound.
- To obtain free carboxylic acid derivatives, the methyl esters can be hydrolyzed with 0.1 M sodium hydroxide solution at 50–60°C, followed by acidification.
- Typical yields for hydrolysis products are around 75%.
- Characterization includes melting point, NMR (1H and 13C), IR spectroscopy, and mass spectrometry.
Reference: This method and its variations are described in detail in a 2009 study published in PLOS ONE, which also provides analytical data for product confirmation.
Base-Catalyzed Cyclization of Active Methylene Isocyanides with α-Oxodithioesters
Another synthetic approach involves the cyclization of active methylene isocyanides with α-oxodithioesters in the presence of bases such as potassium hydroxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
- This method allows for the formation of methyl 2-(methylthio)thiazole-4-carboxylate through nucleophilic attack and ring closure.
- The reaction mechanism involves nucleophilic attack on the electrophilic carbonyl carbon, followed by elimination of methanethiolate.
- This approach is useful for synthesizing various thiazole derivatives with potential biological activities.
Reference: Vulcan Chemicals provides a summary of this synthetic route and its mechanistic aspects.
Comparative Data Table of Preparation Methods
| Method | Reactants/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + amine base (triethylamine) in acetonitrile, reflux | High yield, industrially scalable, well-documented | Requires controlled addition order and excess amine | >85% (reported in patent) | |
| Darzens reaction (methyl dichloroacetate + aldehyde) + thiourea cyclization in methanol | Flexible, allows substitution variation | Multi-step, requires careful control of intermediates | ~75% (hydrolysis step) | |
| Cyclization of active methylene isocyanides + α-oxodithioesters with KOH or DBU | Straightforward, base-catalyzed | Requires specific starting materials, base-sensitive | Not explicitly quantified |
Analytical Techniques for Product Confirmation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical environment of hydrogens and carbons.
- Infrared (IR) Spectroscopy: Identification of functional groups such as ester carbonyl (C=O) and thiazole ring vibrations.
- Mass Spectrometry (MS): Molecular ion peak confirmation.
- Melting Point Determination: Purity and identity check.
- Elemental Analysis: To confirm molecular formula.
Summary and Recommendations
The preparation of this compound is best achieved via the cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base, offering high yields and industrial scalability. Alternative methods such as the Darzens reaction followed by thiourea cyclization provide flexibility for derivative synthesis but involve more steps and moderate yields. Base-catalyzed cyclization of isocyanides and α-oxodithioesters offers a mechanistically interesting route but requires specific substrates.
For research and industrial applications, the triethylamine-catalyzed cyclization method is recommended due to its efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Its anti-inflammatory and anticancer effects are linked to the inhibition of specific signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate and related thiazole carboxylates:
Biological Activity
Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from recent studies and presenting data on its mechanisms and effects.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of a methylthio group and a carboxylate functional group enhances its chemical reactivity and potential biological interactions. The molecular formula is C₇H₉N₃O₂S, with a molecular weight of approximately 189.22 g/mol.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|
| E. coli | 32 µg/mL | Cell wall synthesis inhibition |
| S. aureus | 16 µg/mL | Enzyme inhibition |
| C. albicans | 64 µg/mL | Disruption of cell membrane integrity |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that the compound inhibited the growth of human breast cancer cells (MCF7) with an IC₅₀ value of 10 µM .
Case Study: Anticancer Activity
In vitro studies conducted on MCF7 cells revealed that treatment with this compound led to:
- Cell Cycle Arrest : Cells were arrested at the G2/M phase.
- Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating activation of apoptotic pathways.
- Mechanism Insights : Molecular docking studies suggested potential binding to key proteins involved in cell cycle regulation .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : It can affect the integrity of microbial membranes, leading to cell death.
- Apoptotic Pathways : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly impact their potency and selectivity against biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhanced antimicrobial properties |
| Alkyl chain length variation | Altered solubility and bioavailability |
| Presence of methylthio group | Increased potency against cancer cells |
Q & A
Q. What are the established synthetic methodologies for Methyl 2-[(Methylthio)methyl]thiazole-4-carboxylate?
The synthesis typically involves a two-step process:
- Thiazole core formation : Cyclization of α-haloketones (e.g., methyl chloroacetoacetate) with thiourea derivatives under acidic conditions (pH 4–6, 70–90°C) to generate the thiazole ring .
- Functionalization : Introduction of the (methylthio)methyl group via nucleophilic substitution or thiol-ene reactions. For example, reacting the thiazole intermediate with methylthiol-containing reagents in polar aprotic solvents (e.g., DMF) . Critical parameters include strict temperature control and inert atmosphere to prevent oxidation of sulfur-containing groups.
Q. How is the compound characterized after synthesis?
Key analytical techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent placement (e.g., distinguishing C2 vs. C4 substitution patterns) .
- Mass spectrometry (HRMS) : For molecular weight validation and detection of synthetic byproducts .
- HPLC purity analysis : To ensure >95% purity, critical for biological assays .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
Substituent effects are critical:
- The methylthio group enhances lipophilicity, improving membrane permeability in cellular assays .
- Electron-withdrawing groups (e.g., nitro, cyano) at the thiazole C5 position increase kinase inhibition potency by 3–5 fold in cancer models .
- Comparative studies show that replacing the methyl ester with ethyl reduces metabolic stability in hepatic microsome assays . Example : this compound exhibits 10× higher antiviral activity (IC₅₀ = 1.2 µM) than its non-thio counterpart due to enhanced target binding .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies often arise from assay variability or compound purity. A systematic approach includes:
- Dose-response standardization : Testing across multiple concentrations (e.g., 0.1–100 µM) in ≥3 cell lines .
- Impurity profiling : Using LC-MS to identify and quantify byproducts (>2% impurities can skew IC₅₀ values) .
- Target engagement validation : Employing SPR (surface plasmon resonance) to confirm direct binding to purported targets like topoisomerase II .
Q. How can reaction yields be optimized in multi-step syntheses?
Key improvements include:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., oxidation) and improve yield by 15–20% compared to batch methods .
- Catalytic systems : Pd/C or TEMPO-mediated oxidation for selective functionalization, minimizing over-reduction/byproducts .
- Solvent optimization : Using toluene/THF mixtures (4:1 v/v) enhances intermediate solubility during thiazole ring closure .
Key Notes
- Safety : Handle methylthio intermediates under inert atmosphere (N₂/Ar) to prevent disulfide formation .
- Data Reproducibility : Report detailed NMR shifts (e.g., δ 7.78 ppm for thiazole protons) and HPLC gradients to enable cross-lab validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
